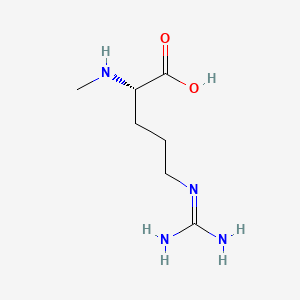
N2-Méthyl-L-arginine
Vue d'ensemble
Description
N2-Méthyl-L-arginine: est un inhibiteur sélectif de l'absorption de la L-arginine. Il s'agit d'un dérivé de l'acide aminé L-arginine, où un groupe méthyle est ajouté à l'atome d'azote à la deuxième position. Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle physiologique de l'oxyde nitrique et les mécanismes de transport des acides aminés .
Applications De Recherche Scientifique
N2-Methyl-L-arginine has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the transport mechanisms of amino acids and the role of nitric oxide in various chemical processes.
Biology: Helps in understanding the physiological role of nitric oxide and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in conditions related to nitric oxide dysregulation, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and as a reference compound in analytical chemistry .
Mécanisme D'action
Target of Action
N2-Methyl-L-arginine primarily targets the L-arginine uptake system . This compound acts as a selective inhibitor of L-arginine uptake, with a Ki value of 500 μM . L-arginine is an essential amino acid involved in various physiological processes, including protein synthesis, wound healing, and immune function .
Mode of Action
N2-Methyl-L-arginine interacts with its target by interrupting the lysosomal system c . This system is responsible for the transport of cationic amino acids like L-arginine into cells . By inhibiting L-arginine uptake, N2-Methyl-L-arginine can affect the availability of L-arginine for various biochemical processes .
Biochemical Pathways
The primary biochemical pathway affected by N2-Methyl-L-arginine is the L-arginine-Nitric Oxide (NO) pathway . L-arginine is the substrate for nitric oxide synthases (NOS), which produce NO and L-citrulline . By inhibiting L-arginine uptake, N2-Methyl-L-arginine can potentially decrease the availability of L-arginine for NO synthesis . This could affect various physiological processes regulated by NO, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
Given its molecular weight of 18823 and its chemical structure , it can be inferred that it might have good bioavailability
Result of Action
The molecular and cellular effects of N2-Methyl-L-arginine’s action primarily involve the regulation of NO production . By inhibiting L-arginine uptake, N2-Methyl-L-arginine can decrease the availability of L-arginine for NO synthesis . This could lead to reduced NO production, affecting various NO-regulated physiological processes .
Analyse Biochimique
Biochemical Properties
N2-Methyl-L-arginine interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is a competitive inhibitor of nitric oxide synthase, an enzyme responsible for most of the vascular nitric oxide produced . It also interacts with protein arginine methyltransferase, which catalyzes arginine methylation .
Cellular Effects
N2-Methyl-L-arginine has significant effects on various types of cells and cellular processes. It influences cell function by modulating gene transcription, mRNA splicing, and signal transduction cascades . It also impacts the DNA damage response and liquid-liquid phase separation .
Molecular Mechanism
At the molecular level, N2-Methyl-L-arginine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it competes with arginine for binding to nitric oxide synthase, thereby inhibiting the synthesis of nitric oxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-Methyl-L-arginine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
N2-Methyl-L-arginine is involved in several metabolic pathways. It interacts with enzymes such as nitric oxide synthase and protein arginine methyltransferase . It also affects metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of N2-Methyl-L-arginine and its effects on activity or function are complex and multifaceted. It is known to occur in intrinsically disordered regions of proteins
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La N2-méthyl-L-arginine peut être synthétisée par méthylation de la L-arginine. Une méthode courante implique la réaction de la L-arginine avec l'iodure de méthyle en présence d'une base telle que l'hydroxyde de sodium. La réaction est généralement effectuée en solution aqueuse à température ambiante .
Méthodes de production industrielle: La production industrielle de N2-méthyl-L-arginine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour assurer la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions: La N2-méthyl-L-arginine subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former divers dérivés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels attachés à la chaîne principale de l'arginine.
Substitution: Les réactions de substitution peuvent se produire au niveau du groupe méthyle ou d'autres sites réactifs sur la molécule
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont souvent utilisés.
Substitution: Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes ou les agents alkylants
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de N2-méthyl-L-arginine, tandis que la réduction peut produire diverses formes réduites du composé .
Applications de la recherche scientifique
La N2-méthyl-L-arginine a un large éventail d'applications dans la recherche scientifique, notamment:
Chimie: Utilisée comme outil pour étudier les mécanismes de transport des acides aminés et le rôle de l'oxyde nitrique dans divers processus chimiques.
Biologie: Aide à comprendre le rôle physiologique de l'oxyde nitrique et son impact sur les fonctions cellulaires.
Médecine: Enquête sur ses applications thérapeutiques potentielles dans les affections liées à une dysrégulation de l'oxyde nitrique, telles que les maladies cardiovasculaires et les troubles neurodégénératifs.
Industrie: Utilisée dans le développement d'essais biochimiques et comme composé de référence en chimie analytique .
Mécanisme d'action
La N2-méthyl-L-arginine exerce ses effets en inhibant l'absorption de la L-arginine, un précurseur de la synthèse de l'oxyde nitrique. Cette inhibition se produit par le système lysosomal c dans les fibroblastes humains. En bloquant l'absorption de la L-arginine, la N2-méthyl-L-arginine réduit la disponibilité de la L-arginine pour la production d'oxyde nitrique, modulant ainsi divers processus physiologiques .
Comparaison Avec Des Composés Similaires
Composés similaires:
N-Méthylarginine: Un autre inhibiteur de la synthase d'oxyde nitrique, utilisé pour étudier le rôle physiologique de l'oxyde nitrique.
Diméthylarginine asymétrique: Un inhibiteur naturel de la synthase d'oxyde nitrique, impliqué dans la régulation de la fonction vasculaire.
Diméthylarginine symétrique: Similaire à la diméthylarginine asymétrique, elle inhibe également la synthase d'oxyde nitrique mais a des effets physiologiques différents .
Unicité: La N2-méthyl-L-arginine est unique en son genre par son inhibition sélective de l'absorption de la L-arginine par le système lysosomal c. Cette spécificité en fait un outil précieux dans la recherche axée sur le transport des acides aminés et la synthèse de l'oxyde nitrique .
Propriétés
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-10-5(6(12)13)3-2-4-11-7(8)9/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWVQPHTOUKMDI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179499 | |
| Record name | Arginine, N2-methyl-, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2480-28-6 | |
| Record name | N2-Methyl-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine, N2-methyl-, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-METHYL-L-ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RBJ4ZE9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


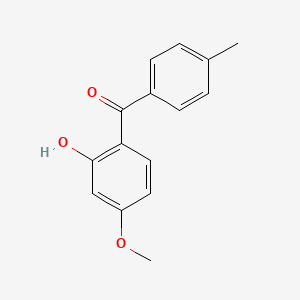
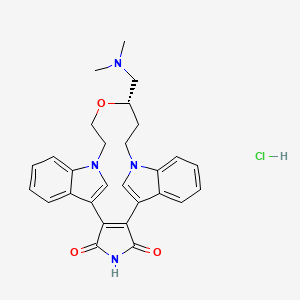

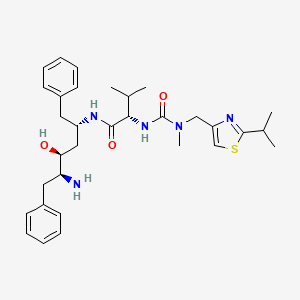

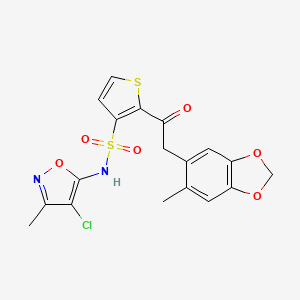
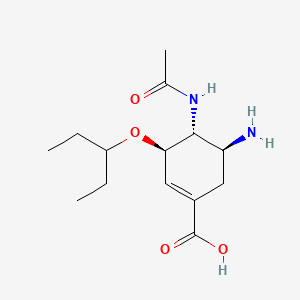



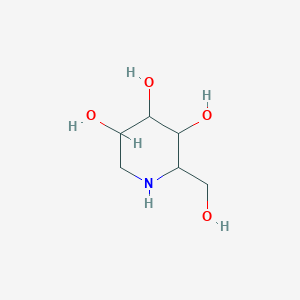
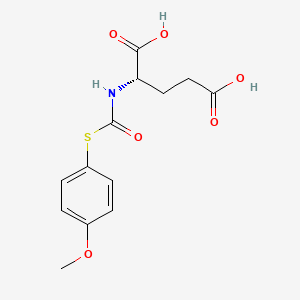
![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)

